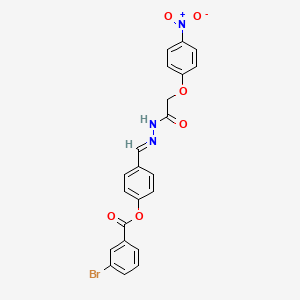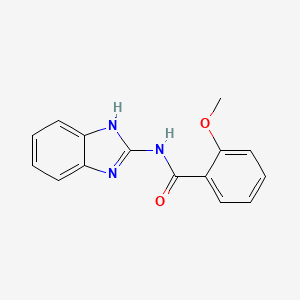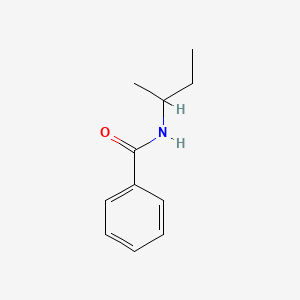![molecular formula C14H12N4O4 B11991803 (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11991803.png)
(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid is an organic compound with the molecular formula C({14})H({12})N({4})O({4}) It is characterized by the presence of a pyrazinylcarbonyl group, a hydrazono linkage, and a phenoxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of 2-pyrazinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
[ \text{2-pyrazinecarboxaldehyde} + \text{hydrazine hydrate} \rightarrow \text{(2-pyrazinylcarbonyl)hydrazone} ]
-
Coupling with Phenoxyacetic Acid: : The hydrazone intermediate is then coupled with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
[ \text{(2-pyrazinylcarbonyl)hydrazone} + \text{phenoxyacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxides.
-
Reduction: : Reduction of the hydrazono group can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the phenoxy group.
Major Products Formed
Oxidation: Formation of oxides or N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学研究应用
Chemistry
In organic synthesis, (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. Its structure allows for interactions with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism by which (2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazono group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s bioactivity.
相似化合物的比较
Similar Compounds
(2-{[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(2-{[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)butyric acid: Contains a butyric acid moiety.
(2-{[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)benzoic acid: Features a benzoic acid moiety.
Uniqueness
(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazinylcarbonyl and hydrazono groups allows for diverse interactions and modifications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C14H12N4O4 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC 名称 |
2-[2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H12N4O4/c19-13(20)9-22-12-4-2-1-3-10(12)7-17-18-14(21)11-8-15-5-6-16-11/h1-8H,9H2,(H,18,21)(H,19,20)/b17-7+ |
InChI 键 |
RQCYNGSZJCYVNW-REZTVBANSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)









![4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)

